Cas no 874654-89-4 (N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide)

N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS030730554
- AB00744220-01
- N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide
- 874654-89-4
- EN300-26591610
-
- インチ: 1S/C19H19NO4/c1-23-17-8-5-13(11-21)9-18(17)24-12-19(22)20-16-7-6-14-3-2-4-15(14)10-16/h5-11H,2-4,12H2,1H3,(H,20,22)
- InChIKey: ZWSQDUGBDMGJSB-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=O)C=CC=1OC)CC(NC1C=CC2=C(C=1)CCC2)=O
計算された属性
- 精确分子量: 325.13140809g/mol
- 同位素质量: 325.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 441
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- XLogP3: 3.1
N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591610-0.05g |
N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide |
874654-89-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamideに関する追加情報
N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide: Structural Insights and Emerging Applications in Chemical Biology
CAS No. 874654-89-4 is a unique organic compound that has garnered significant attention in the field of chemical biology due to its complex molecular architecture and potential functional versatility. The compound, formally named N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide, combines a substituted indane core with a methoxyphenol-derived acetamide moiety. This structural duality positions it as a promising candidate for studies in molecular recognition, enzyme inhibition, and drug design. Recent advances in synthetic methodologies have enabled the efficient preparation of this molecule, while its pharmacophoric elements suggest potential interactions with biologically relevant targets such as kinases or G-protein-coupled receptors (GPCRs).
The indenyl scaffold in N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a well-established structural motif in pharmaceutical chemistry, often associated with anti-inflammatory and antitumor activities. The 5-position substitution on the indane ring introduces steric and electronic effects that modulate the compound's conformational flexibility and binding affinity. Complementing this is the formyl-methoxyphenoxy group, which provides both hydrogen-bonding capacity through the hydroxyl oxygen and electron-withdrawing characteristics via the formyl group. This combination creates a unique electrostatic profile that may facilitate interactions with polar residues in protein binding pockets.
Recent studies have highlighted the importance of CAS No. 874654-89-4 in the context of targeted drug delivery systems. The acetamide linkage serves as a bioavailable ester bond that can be selectively hydrolyzed under specific physiological conditions, enabling controlled release of active metabolites. This property aligns with current trends in prodrug development for precision medicine applications. Moreover, computational docking simulations published in *Journal of Medicinal Chemistry* (Q3 2023) demonstrate favorable binding modes between this compound and carbonic anhydrase isoforms, suggesting potential utility as an enzyme modulator.
Synthetic approaches to N-(2,3-dihydro-1H-inden-5-yl)-2-(5-formyl-2-methoxyphenoxy)acetamide typically involve multistep strategies starting from readily available indane precursors. A notable method reported by Zhang et al. (Synlett 2023) employs palladium-catalyzed cross-coupling reactions to construct the key C-O ether bond between the indane core and phenoxy group. This approach achieves high regioselectivity while maintaining functional group compatibility with subsequent amidation steps required for acetamide formation.
In terms of physicochemical properties, experimental data indicate that this compound exhibits moderate solubility in polar organic solvents such as DMSO and DMF (kD ~0.8 at pH 7.4). Its melting point (168–170°C) suggests sufficient thermal stability for standard laboratory handling procedures. Nuclear magnetic resonance (NMR) analysis reveals distinct aromatic proton signals corresponding to both indane and phenoxy moieties, while X-ray crystallography confirms the expected planar geometry around the amide bond.
The application potential of CAS No. 874654-89-4 extends beyond traditional pharmaceutical contexts into materials science research areas such as supramolecular assembly and molecular electronics. The presence of multiple conjugated π-systems enables non-covalent interactions through π-stacking effects, making it suitable for constructing self-assembled nanostructures with tunable optical properties.
Ongoing research initiatives are exploring structure-function relationships through systematic modification of substituents on both aromatic rings of N-(2,3-dihydro-1H-inden-5-y l)-2-(5-formyl -methoxyphenoxy )acetamide . Preliminary results from cell-based assays show dose-dependent modulation of intracellular signaling pathways related to oxidative stress response mechanisms at concentrations ranging from 0.1 to 10 µM.
In summary, this compound represents an intriguing platform for further investigation into structure-based drug design principles and molecular engineering strategies aimed at optimizing biological activity profiles while maintaining synthetic accessibility advantages inherent to its core scaffold architecture.
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